3-[(2-Methoxyethyl)amino]phenol

Molecular Docking Computational Chemistry Drug Discovery

Sourcing inconsistent aminophenol building blocks risks divergent reactivity and invalidates computational models. 3-[(2-Methoxyethyl)amino]phenol eliminates this uncertainty with fully characterized spectroscopic and in silico profiles. - Documented FT-IR and ¹H NMR data enable immediate analytical method verification. - Published FMO and NLO properties support direct use in computational chemistry calibration. - Confirmed synthesis route ensures batch-to-batch consistency for multi-step medicinal chemistry campaigns. Secure the exact scaffold required to maintain experimental reproducibility.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 142082-56-2
Cat. No. B12558061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methoxyethyl)amino]phenol
CAS142082-56-2
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCOCCNC1=CC(=CC=C1)O
InChIInChI=1S/C9H13NO2/c1-12-6-5-10-8-3-2-4-9(11)7-8/h2-4,7,10-11H,5-6H2,1H3
InChIKeyGOIOOIZLSGKBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Methoxyethyl)amino]phenol: Physicochemical Identity


3-[(2-Methoxyethyl)amino]phenol (CAS 142082-56-2) is a substituted aminophenol derivative featuring a meta-hydroxy aniline core and an N-(2-methoxyethyl) side chain, corresponding to the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.2050 g/mol [1]. It is classified as an alkylaminophenol compound and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry investigations, with its fundamental chemical properties and spectroscopic profile having been documented in the peer-reviewed literature [2].

1
Workflow context — Synthetic intermediate and research chemical for medicinal chemistry and probe development.
2
Selection advantage — Well-characterized identity with published spectroscopic data reduces initial analytical burden.
3
Procurement assurance — Defined chemical formula and spectral profile support reliable QC verification upon receipt.

Procurement Risks of 3-[(2-Methoxyethyl)amino]phenol


In the absence of validated, quantitative comparator data for 3-[(2-Methoxyethyl)amino]phenol, substitution with close structural analogs—such as the hydroxyethyl or ethoxyethyl variants, or positional isomers like 3-(β-methoxyethyl) p-aminophenol [1]—carries significant technical and procurement risk. The specific methoxyethyl substitution pattern is critical for its predicted molecular interactions, including its computational binding affinity to the 2RAW protein [2], and its unique physicochemical properties such as molecular weight and hydrogen bonding capacity. Generic replacement without direct, assay-matched evidence could lead to divergent solubility profiles, altered reactivity in downstream synthesis, or unpredicted biological activity, thereby compromising experimental reproducibility and the validity of research outcomes.

Analog mismatch
Hydroxyethyl or ethoxyethyl side-chain variants may shift solubility, reactivity, and predicted binding behavior.
Positional isomer divergence
Substitution with 3-(β-methoxyethyl) p-aminophenol introduces a different regiochemical interaction profile.
Absence of direct comparator data
Generic replacement without assay-matched evidence risks non-transferable synthetic outcomes and experimental reproducibility.

3-[(2-Methoxyethyl)amino]phenol: Evidence Gaps


Computational Binding to 2RAW Protein

A molecular docking study indicates that 3-[(2-Methoxyethyl)amino]phenol exhibits inhibitory activity against the 2RAW protein [1]. This represents a class-level inference for alkylaminophenol derivatives, as the specific binding affinity (e.g., in kcal/mol) or a comparative analysis against other N-substituted 3-aminophenols (e.g., hydroxyethyl or ethoxyethyl analogs) was not reported in the source material. The computational context is defined by DFT/B3LYP calculations with a 6-311++G(d,p) basis set, but without quantitative comparator data, the result serves as a foundational observation rather than a point of definitive differentiation.

Computational docking
Class‑level inference
Predicted inhibitory activity against 2RAW protein
Supports target‑specific assay exploration
No quantitative comparator; data to verify
Molecular Docking Computational Chemistry Drug Discovery

Physicochemical Identity for Quality Control

The fundamental physicochemical properties of 3-[(2-Methoxyethyl)amino]phenol are established and verifiable, providing a baseline for analytical identification and quality control. The compound's molecular formula is C₉H₁₃NO₂ and its molecular weight is 167.2050 g/mol [1]. While these data do not differentiate the compound from other isomers with the same formula (e.g., 2,6-Dimethoxy-4-methylaniline), they are essential for confirming its identity upon procurement and ensuring consistency in its use as a synthetic building block or research material. In the absence of experimental data for close analogs like 3-[(2-Hydroxyethyl)amino]phenol (C₈H₁₁NO₂, MW 153.18) or 3-[(2-Ethoxyethyl)amino]phenol (C₁₀H₁₅NO₂, MW 181.23), direct quantitative comparison of properties like melting point or solubility is not possible.

Molecular identity
Supporting evidence
C₉H₁₃NO₂ · MW 167.2050 g/mol
Baseline for QC identity verification
Cannot differentiate from isomers with same formula
Analytical Chemistry Quality Control Synthetic Intermediate

Spectroscopic Characterization

3-[(2-Methoxyethyl)amino]phenol has been experimentally characterized by spectroscopic methods, including FT-IR and ¹H NMR, to confirm its molecular structure [1]. The study provided detailed spectral data, bond lengths, bond angles, and dihedral angles, which are crucial for confirming the compound's identity and purity. This level of characterization is essential for researchers requiring a well-defined starting material for further synthesis or for use as a reference standard. However, the published work does not provide a direct comparative analysis with the spectra of other N-substituted 3-aminophenols, limiting its utility as a differential selection criterion.

Spectroscopic characterization
Supporting evidence
FT‑IR and ¹H NMR data reported
Reduces analytical burden for initial identity confirmation
No direct spectral comparator; selection value limited
Spectroscopy Structural Elucidation Material Characterization

Thermodynamic and NLO Properties

A theoretical investigation using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level has characterized the thermodynamic parameters, molecular surface properties, Frontier Molecular Orbital (FMO) analysis, and nonlinear optical (NLO) properties of 3-[(2-Methoxyethyl)amino]phenol [1]. These calculated properties, including thermodynamic functions and NLO behavior, are specific to this molecule's electronic structure. While this study provides a valuable computational fingerprint, it does not include a quantitative comparison with other aminophenol derivatives, meaning the relative magnitude of these properties (e.g., higher hyperpolarizability versus an analog) cannot be established from the available evidence.

Computational properties
Class‑level inference
Thermodynamic, FMO, and NLO parameters computed (DFT)
Provides a computational fingerprint for material‑oriented selection
Relative magnitude vs. analogs not established
Computational Chemistry Materials Science Nonlinear Optics

3-[(2-Methoxyethyl)amino]phenol: Research and Industrial Applications


Probe Synthesis and Target Validation

Based on its documented synthesis, structural characterization, and in silico docking results indicating potential inhibitory activity against the 2RAW protein [1], 3-[(2-Methoxyethyl)amino]phenol is suitable for use as a synthetic intermediate or as a core scaffold for the development of novel chemical probes in early-stage drug discovery. Its well-defined physicochemical and spectroscopic properties [1] facilitate reliable analytical tracking and quality control during multi-step synthetic campaigns.

Computational Chemistry and Materials Modeling

The comprehensive computational study of 3-[(2-Methoxyethyl)amino]phenol, which includes calculated thermodynamic, Frontier Molecular Orbital (FMO), and Nonlinear Optical (NLO) properties [1], makes this compound a useful reference in computational chemistry and materials science research. Investigators can leverage this published data to calibrate computational models or to select this compound for experimental studies where its predicted NLO characteristics are of interest.

Analytical Method Development and Reference Standard

The availability of peer-reviewed spectroscopic data, including FT-IR and ¹H NMR spectra [1], supports the use of 3-[(2-Methoxyethyl)amino]phenol as a reference material for developing and validating analytical methods. It can serve as a characterized standard for high-performance liquid chromatography (HPLC), mass spectrometry (MS), or other techniques used to identify and quantify this specific aminophenol derivative or related compounds in complex mixtures.

Application
Selection Property
Validation Focus
Chemical probe synthesis
Defined structure and characterization data
Confirm synthetic incorporation and target engagement
Computational model calibration
Published thermodynamic and NLO parameters
Verify predicted properties against experimental data
Analytical method development
Peer‑reviewed spectroscopic reference data
Method validation and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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